3-(Chloromethyl)-1-methyl-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including cyclization reactions and functional group transformations. For instance, Grotjahn et al. (2002) described a flexible synthesis approach for pyrazoles with different functionalized substituents at C3 and C5, highlighting the versatility of pyrazole synthesis techniques. This method allows the introduction of a chloromethyl group at C3, relevant to the synthesis of 3-(Chloromethyl)-1-methyl-1H-pyrazole.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using X-ray diffraction and computational methods. For example, Shen et al. (2012) conducted a synthesis and crystal structure study of pyrazole derivatives, providing insight into their molecular conformation and stability through X-ray diffraction and density-functional-theory (DFT) calculations. These studies offer valuable information on the molecular geometry and electronic structure of 3-(Chloromethyl)-1-methyl-1H-pyrazole.
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is crucial for further functionalization of the pyrazole ring. The reactivity of the chloromethyl group in 3-(Chloromethyl)-1-methyl-1H-pyrazole makes it a precursor for the synthesis of more complex molecules. For instance, Grotjahn et al. (2002) demonstrated the utility of chloromethylpyrazoles as intermediates for the synthesis of ligands with potential applications in catalysis and materials science.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting point, solubility, and crystallinity, are influenced by their molecular structure. The introduction of substituents like the chloromethyl and methyl groups affects these properties, impacting the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 3-(Chloromethyl)-1-methyl-1H-pyrazole, including its acidity, basicity, and reactivity, are determined by the nature of its functional groups. The presence of the chloromethyl group enhances its reactivity, making it a versatile building block for the synthesis of a wide range of chemical compounds.
Scientific Research Applications
Synthesis and Ligand Properties
- Flexible Synthesis with Functionalized Substituents : Research by Grotjahn et al. (2002) outlines a synthesis method for pyrazoles, including 3-(Chloromethyl)-1-methyl-1H-pyrazole, with functionalized side chains. This method allows for the creation of pyrazoles with diverse substituents, leading to applications as ligands in various chemical reactions. The ligands created offer unique properties due to the placement of the ligating side chain on a ring carbon rather than on a ring nitrogen, enhancing hydrogen bonding capabilities (Grotjahn et al., 2002).
Corrosion Inhibition
- Inhibition of Steel Corrosion : Bouklah et al. (2005) and Ouali et al. (2013) have explored the use of pyrazole derivatives, including 3-(Chloromethyl)-1-methyl-1H-pyrazole, as corrosion inhibitors for steel in acidic environments. These compounds have been found to significantly reduce corrosion rates, with efficiencies as high as 96% in certain cases, demonstrating their potential as effective corrosion inhibitors (Bouklah et al., 2005); (Ouali et al., 2013).
Biologically Active Compounds Synthesis
- Synthesis of Biologically Active Derivatives : The synthesis of 3-phenyl-1H-pyrazole derivatives, which are important intermediates for various biologically active compounds, has been reported by Liu et al. (2017). These derivatives are pivotal in the development of targeted therapies for cancer, among other applications (Liu et al., 2017).
Medicinal Applications
- Antidiabetic Potential : Ibraheem et al. (2020) conducted a study on benzimidazole-pyrazoline hybrid molecules, including derivatives of 3-(Chloromethyl)-1-methyl-1H-pyrazole, revealing their potential as effective α-glucosidase inhibitors, which are significant in the treatment of diabetes (Ibraheem et al., 2020).
Catalyst Development
- Catalyst for Ethylene Oligomerization : Nyamato et al. (2014) studied metal complexes derived from 3-(Chloromethyl)-1-methyl-1H-pyrazole, which were used as catalysts for ethylene oligomerization. The study highlights the role of solvents and co-catalysts in determining product distribution, indicating the utility of these compounds in polymerization processes (Nyamato et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-1-methylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c1-8-3-2-5(4-6)7-8/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOBZYGMEYEAEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329797 | |
Record name | 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-1-methyl-1H-pyrazole | |
CAS RN |
84547-64-8 | |
Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(CHLOROMETHYL)-1-METHYL-1H-PYRAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90329797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Chloromethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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